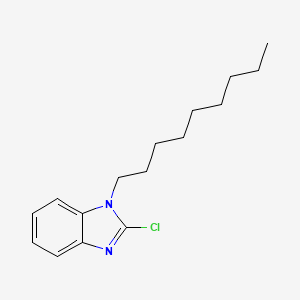
2-chloro-1-nonyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-nonyl-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The addition of a nonyl group and a chlorine atom to the benzimidazole structure can potentially enhance its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-nonyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid, followed by chlorination and alkylation reactions. One common method involves the reaction of o-phenylenediamine with nonyl aldehyde to form the intermediate, which is then chlorinated using thionyl chloride or phosphorus pentachloride . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields. These methods allow for better control over reaction parameters and scalability . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-nonyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-nonyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Mechanism of Action
The mechanism of action of 2-chloro-1-nonyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth, apoptosis, and immune responses .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzimidazole: Lacks the nonyl group, resulting in different biological activities and chemical properties.
1-Nonylbenzimidazole:
2-Phenylbenzimidazole: Contains a phenyl group instead of a nonyl group, leading to different pharmacological activities.
Uniqueness
2-Chloro-1-nonyl-1H-benzimidazole is unique due to the presence of both the nonyl group and the chlorine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C16H23ClN2 |
|---|---|
Molecular Weight |
278.82 g/mol |
IUPAC Name |
2-chloro-1-nonylbenzimidazole |
InChI |
InChI=1S/C16H23ClN2/c1-2-3-4-5-6-7-10-13-19-15-12-9-8-11-14(15)18-16(19)17/h8-9,11-12H,2-7,10,13H2,1H3 |
InChI Key |
GIJVAXNODRBWON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















